Deacetyldemethylpseudolaric acid B

Description

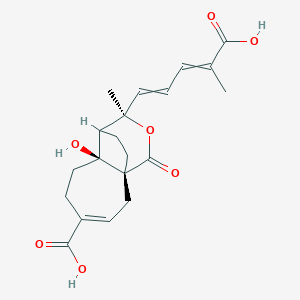

Deacetyldemethylpseudolaric acid B (DDAB), also known as demethoxydeacetoxypseudolaric acid B or pseudolaric acid C in certain contexts, is a diterpenoid derived from Pseudolarix amabilis (Golden Larch) . Its molecular formula is C₂₀H₂₄O₇ (molecular weight: 376.4 g/mol), and it is registered under CAS number 82508-36-9 . DDAB is characterized by four stereocenters and a confirmed double bond configuration, contributing to its structural complexity . It is stored at -20°C and exhibits solubility in DMSO and ethanol, making it suitable for in vitro and in vivo studies .

Properties

Molecular Formula |

C20H24O7 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(1R,7S,9R)-9-(4-carboxypenta-1,3-dienyl)-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |

InChI |

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/t14?,18-,19-,20+/m1/s1 |

InChI Key |

QPFFEVMIQIJTGZ-NWSAIFGKSA-N |

Isomeric SMILES |

CC(=CC=C[C@@]1(C2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deacetyldemethylpseudolaric acid B involves several steps, starting from the extraction of pseudolaric acid C2 from the root bark of Pseudolarix amabilis. The compound undergoes a series of chemical reactions, including hydrolysis and esterification, to yield Deacetyldemethylpseudolaric acid B . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of Deacetyldemethylpseudolaric acid B is primarily based on the extraction and purification processes from natural sources. The root bark of Pseudolarix amabilis is harvested, and the desired compound is isolated through a combination of solvent extraction, chromatography, and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Deacetyldemethylpseudolaric acid B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Deacetyldemethylpseudolaric acid B, which can have different biological activities and properties .

Scientific Research Applications

Deacetyldemethylpseudolaric acid B has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other complex molecules.

Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.

Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Deacetyldemethylpseudolaric acid B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. The compound’s structure allows it to bind to specific receptors and proteins, modulating their activity and resulting in various physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations:

Structural Differences: DDAB shares its core diterpenoid skeleton with other pseudolaric acids but lacks the methoxy and acetyl groups present in pseudolaric acid B and deacetylpseudolaric acid A, respectively . The glucopyranoside derivative of pseudolaric acid B exhibits significantly higher molecular weight (432.46 vs. 376.4) due to the sugar moiety, which enhances aqueous solubility .

Solubility: Glycosidation (e.g., pseudolaric acid B-O-β-D-glucopyranoside) and esterification (e.g., methyl pseudolarate A) modify solubility profiles, impacting bioavailability .

Challenges and Discrepancies

- Limited Pharmacological Data: Most evidence focuses on physicochemical properties; comparative bioactivity studies are sparse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.